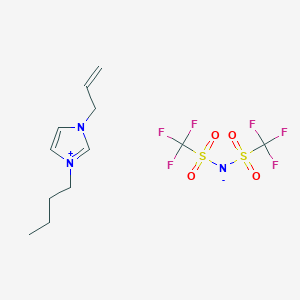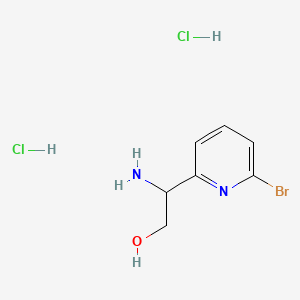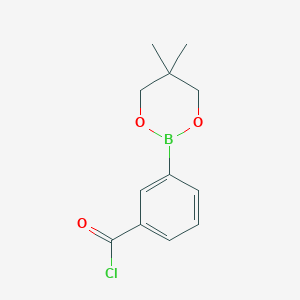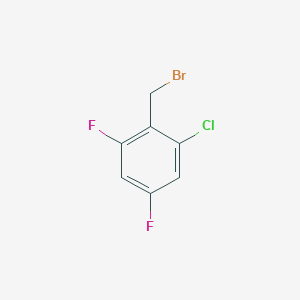![molecular formula C14H11BrN2 B12497323 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents.
Aplicaciones Científicas De Investigación
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to disrupt microtubule dynamics makes it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
6-Bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the benzyl group, which may affect its biological activity and binding affinity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have different substitution patterns and may target different biological pathways.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits.
Propiedades
IUPAC Name |
1-benzyl-6-bromopyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-14-8-13-12(9-16-14)6-7-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBBSHHTFPLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN=C(C=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)


![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)


![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)

